Divergent Inhibition of Inflammatory Effector Functions in Human Eosinophils
In a comparative study using GM-CSF-primed human eosinophils, isopetasin inhibited leukotriene (LT) synthesis but, unlike petasin, failed to block eosinophil cationic protein (ECP) release. Specifically, petasin completely abrogated PAF- or C5a-induced increases in intracellular calcium [Ca2+]i and prevented cPLA2 activity and 5-LO translocation, whereas isopetasin and neopetasin had significantly lower blocking efficacy on calcium flux and did not prevent these upstream signaling events [1]. This indicates that isopetasin exerts its LT inhibitory effect at a level distal to 5-LO, while petasin acts proximally to PLCβ [1].
| Evidence Dimension | Inhibition of ECP release and calcium flux |
|---|---|
| Target Compound Data | Isopetasin: No inhibition of ECP release; significantly lower blocking efficacy on [Ca2+]i increase |
| Comparator Or Baseline | Petasin: Complete abrogation of ECP release and [Ca2+]i increase; prevented cPLA2 activity and 5-LO translocation |
| Quantified Difference | Qualitative difference in mechanism; isopetasin lacks upstream inhibition observed with petasin |
| Conditions | Human eosinophils primed with GM-CSF and stimulated with PAF or C5a in vitro |
Why This Matters
This mechanistic divergence is critical for researchers studying specific eosinophil-driven inflammatory pathways; selecting isopetasin over petasin allows for targeted investigation of post-5-LO events in LT synthesis without confounding effects on upstream calcium signaling and ECP release.
- [1] Thomet, O. A., Wiesmann, U. N., Blaser, K., & Simon, H. U. (2001). Differential inhibition of inflammatory effector functions by petasin, isopetasin and neopetasin in human eosinophils. Clinical & Experimental Allergy, 31(8), 1310-1320. View Source
